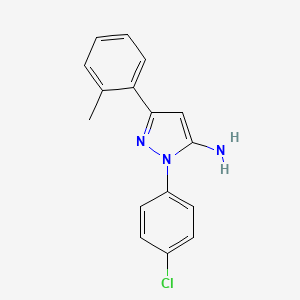

![molecular formula C27H19BrClN3O5S B12024804 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate CAS No. 769151-67-9](/img/structure/B12024804.png)

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Brombenzoat: ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Brombenzoatgruppe und eine Sulfonylaminobenzoylhydrazinyliden-Einheit umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Brombenzoat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Das Verfahren kann die folgenden Schritte umfassen:

Bildung des Hydrazinyliden-Zwischenprodukts: Dies beinhaltet die Reaktion von 4-Chlorphenylsulfonylchlorid mit Hydrazin, um das Sulfonylhydrazin-Zwischenprodukt zu bilden.

Kupplung mit Benzoylchlorid: Das Sulfonylhydrazin-Zwischenprodukt wird dann mit Benzoylchlorid umgesetzt, um das Benzoylhydrazinderivat zu bilden.

Kondensationsreaktion: Das Benzoylhydrazinderivat unterliegt einer Kondensationsreaktion mit 4-Formylphenyl 2-Brombenzoat, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydrazinyliden-Einheit, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können auf die Sulfonylgruppe abzielen und sie in ein Sulfoxid oder Sulfid umwandeln.

Substitution: Die Brombenzoatgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Oxiden oder Sulfoxiden.

Reduktion: Bildung von Sulfiden oder Sulfoxiden.

Substitution: Bildung von substituierten Benzoaten.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Reagenz in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

- Handelt als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien.

Biologie:

- Untersucht auf sein Potenzial als Enzyminhibitor aufgrund seiner Sulfonylaminogruppe.

- Untersucht auf seine Interaktionen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.

Medizin:

- Potenzielle Anwendungen in der Medikamentenentwicklung, insbesondere als entzündungshemmendes oder Antikrebsmittel.

- Erforscht auf seine Fähigkeit, biochemische Pfade zu modulieren, die an Krankheitsprozessen beteiligt sind.

Industrie:

- Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

- Wird bei der Synthese von fortschrittlichen Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Brombenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylaminogruppe kann starke Wechselwirkungen mit aktiven Zentren von Enzymen eingehen, was deren Aktivität möglicherweise hemmt. Die Verbindung kann auch mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Funktionen beeinflussen.

Wirkmechanismus

The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Chlorbenzoat

- [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Iodbenzoat

Vergleich:

- Einzigartigkeit: Das Vorhandensein des Bromatoms in [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Brombenzoat verleiht im Vergleich zu seinen Chlor- und Iodanaloga eine einzigartige Reaktivität und Eigenschaften. Die mittlere Reaktivität von Brom zwischen Chlor und Iod macht es für bestimmte Anwendungen geeignet, bei denen eine kontrollierte Reaktivität gewünscht ist.

- Reaktivität: Die Bromverbindung kann bei Substitutionsreaktionen unterschiedliche Reaktivitätsmuster aufweisen als ihre Chlor- und Iod-Gegenstücke, was sich auf die Art der gebildeten Produkte und ihre Ausbeuten auswirkt.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über [4-[(E)-[[2-[(4-Chlorphenyl)sulfonylamino]benzoyl]hydrazinyliden]methyl]phenyl] 2-Brombenzoat, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

769151-67-9 |

|---|---|

Molekularformel |

C27H19BrClN3O5S |

Molekulargewicht |

612.9 g/mol |

IUPAC-Name |

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C27H19BrClN3O5S/c28-24-7-3-1-5-22(24)27(34)37-20-13-9-18(10-14-20)17-30-31-26(33)23-6-2-4-8-25(23)32-38(35,36)21-15-11-19(29)12-16-21/h1-17,32H,(H,31,33)/b30-17+ |

InChI-Schlüssel |

ZLPINLZDRGLTPA-OCSSWDANSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)

![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)

![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)

![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)

![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)